Cas no 1225836-64-5 (2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide)
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide structure](https://ja.kuujia.com/scimg/cas/1225836-64-5x500.png)
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
- Z1562128398
- 1225836-64-5
- EN300-7483682
-
- インチ: 1S/C13H16ClNO2/c14-9-13(16)15-6-7-17-12-5-4-10-2-1-3-11(10)8-12/h4-5,8H,1-3,6-7,9H2,(H,15,16)
- InChIKey: YZCRYHLWIVCWMA-UHFFFAOYSA-N
- ほほえんだ: ClCC(NCCOC1C=CC2=C(C=1)CCC2)=O
計算された属性
- せいみつぶんしりょう: 253.0869564g/mol
- どういたいしつりょう: 253.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7483682-0.05g |
2-chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide |
1225836-64-5 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamideに関する追加情報
Research Brief on 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide (CAS: 1225836-64-5)
Recent studies on 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide (CAS: 1225836-64-5) have highlighted its potential as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders. This compound, characterized by its chloroacetamide moiety and indene-derived ether linkage, has garnered attention for its unique chemical properties and pharmacological relevance.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a precursor in the synthesis of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs). The research demonstrated that derivatives of 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide exhibit high binding affinity to specific GPCR subtypes implicated in neuropathic pain and chronic inflammation. The study utilized molecular docking simulations and in vitro assays to validate these interactions, suggesting a promising avenue for drug development.
Further investigations, as reported in Bioorganic & Medicinal Chemistry Letters, have focused on optimizing the compound's pharmacokinetic profile. Researchers modified the indene ring system and the chloroacetamide side chain to enhance metabolic stability and blood-brain barrier permeability. These efforts yielded derivatives with improved oral bioavailability and sustained activity in preclinical models of neurodegenerative diseases.
In addition to its therapeutic potential, 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide has been employed in chemical biology studies to probe enzyme mechanisms. A 2024 paper in ACS Chemical Biology detailed its use as an alkylating agent in covalent inhibitor design, specifically targeting cysteine residues in histone deacetylases (HDACs). This application underscores the compound's versatility as a tool for elucidating biological pathways.
Ongoing clinical trials are evaluating the safety and efficacy of drug candidates derived from this scaffold, with preliminary results indicating favorable tolerability in Phase I studies. Future research directions include structure-activity relationship (SAR) analyses to refine selectivity and mitigate off-target effects, as well as large-scale synthesis protocols to support commercialization efforts.
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